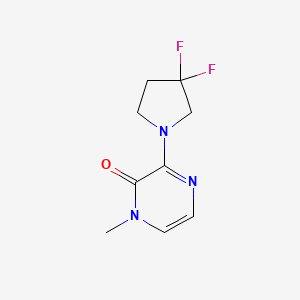

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrazinone core substituted with a difluoropyrrolidine moiety, which imparts distinct chemical and biological properties.

Mechanism of Action

Target of Action

The primary target of the compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism, making it a key target for the treatment of type 2 diabetes .

Mode of Action

The compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, which are involved in the regulation of insulin secretion. This results in increased insulin levels, decreased glucagon levels, and consequently, better control of blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake and stimulate insulin secretion. By preventing the degradation of these hormones, the compound enhances their insulinotropic effects .

Pharmacokinetics

The compound has been found to have high oral bioavailability in preclinical species and low plasma protein binding . This suggests that the compound is well-absorbed and can effectively reach its target in the body.

Result of Action

The result of the compound’s action is an improvement in blood glucose control , which is crucial in the management of type 2 diabetes . By enhancing the effects of incretin hormones, the compound helps to regulate insulin and glucagon levels, thereby helping to maintain normal blood glucose levels .

Biochemical Analysis

Biochemical Properties

The compound 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has been identified as a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . The compound interacts with DPP-IV, inhibiting its activity and thus playing a role in the regulation of blood glucose levels .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on glucose metabolism. By inhibiting DPP-IV, the compound can influence cell signaling pathways related to glucose regulation

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to DPP-IV and inhibiting its activity . This inhibition can lead to changes in gene expression related to glucose metabolism .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have been studied, with the compound showing high oral bioavailability in preclinical species

Metabolic Pathways

The metabolic pathways of this compound involve hydroxylation at the 5’ position of the pyrimidine ring, amide hydrolysis, N-dealkylation at the piperazine nitrogen, and other pathways .

Preparation Methods

The synthesis of 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,3-difluoropyrrolidine with 1-methylpyrazin-2-one under specific conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has several scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases like diabetes and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Comparison with Similar Compounds

When compared to similar compounds, 3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one stands out due to its unique difluoropyrrolidine substitution, which enhances its chemical stability and biological activity. Similar compounds include:

3,3-difluoropyrrolidine hydrochloride: Used as a building block in various syntheses.

Triazolopyrimidines: Known for their antitrypanosomal activity.

Gosogliptin: A dipeptidyl peptidase IV inhibitor with a similar mechanism of action.

Biological Activity

Overview

3-(3,3-Difluoropyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a synthetic compound recognized for its potential biological activities, particularly as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound is gaining attention in the field of diabetes research due to its role in enhancing insulin secretion through the modulation of incretin hormones.

Chemical Structure and Properties

- Molecular Formula : C9H11F2N3O

- Molecular Weight : 215.20 g/mol

- CAS Number : 2034417-87-1

The compound features a pyrazinone core with a difluoropyrrolidine moiety, which contributes to its unique chemical properties and biological activities .

The primary action of this compound is as a potent and selective inhibitor of DPP-IV . This enzyme plays a crucial role in glucose metabolism by degrading incretin hormones like GLP-1 and GIP, which are vital for insulin secretion.

Biochemical Pathways

Inhibition of DPP-IV leads to:

- Increased levels of incretin hormones.

- Enhanced insulin secretion in response to glucose.

- Improved blood glucose control, making it a promising candidate for type 2 diabetes management.

Pharmacokinetics

Research indicates that the compound exhibits:

- High oral bioavailability in preclinical models.

- Low plasma protein binding, which may enhance its therapeutic effectiveness.

These pharmacokinetic properties suggest that the compound can be effectively administered orally, making it suitable for clinical applications.

Case Studies and Experimental Data

Several studies have documented the biological effects of this compound:

-

Animal Model Studies :

- In rodent models, administration of the compound resulted in significant reductions in blood glucose levels compared to controls.

- Dosage effects showed that lower doses were effective in achieving desired glycemic control without adverse effects.

- Biochemical Assays :

Comparison with Similar Compounds

The following table summarizes the characteristics of this compound compared to similar compounds:

| Compound Name | Mechanism of Action | Target Enzyme | Potency (IC50) | Oral Bioavailability |

|---|---|---|---|---|

| This compound | DPP-IV Inhibitor | DPP-IV | Low nanomolar range | High |

| Gosogliptin | DPP-IV Inhibitor | DPP-IV | Moderate | Moderate |

| Sitagliptin | DPP-IV Inhibitor | DPP-IV | Low nanomolar range | High |

This comparison highlights the competitive advantage of this compound in terms of potency and bioavailability among existing DPP-IV inhibitors .

Properties

IUPAC Name |

3-(3,3-difluoropyrrolidin-1-yl)-1-methylpyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3O/c1-13-5-3-12-7(8(13)15)14-4-2-9(10,11)6-14/h3,5H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXWUJRSRFCLPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCC(C2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.